molecular formula C10H10N2O3 B6320090 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester CAS No. 1005378-67-5

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester

Cat. No. B6320090
CAS RN: 1005378-67-5
M. Wt: 206.20 g/mol
InChI Key: ZYCUXRYEZFVKND-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester (MMPF) is an important organic compound that is widely used in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. It is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. MMPF is also used in various laboratory experiments, such as enzyme inhibition studies and cell culture experiments.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It is an important reagent in the synthesis of various biologically active molecules, such as pharmaceuticals, agrochemicals, and other natural products. Additionally, this compound is also used in enzyme inhibition studies and cell culture experiments.

Mechanism of Action

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is an important organic compound that is used in the synthesis of various organic compounds. It acts as a building block for the synthesis of other organic molecules. The mechanism of action of this compound involves the formation of a carbon-carbon bond between the carboxylic acid group and the methyl ester group. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has also been shown to modulate the activity of several transcription factors, such as NF-κB and AP-1. This compound has also been studied for its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is a versatile reagent that is widely used in laboratory experiments. It has several advantages, such as good yields and low cost. Additionally, it is also easy to handle and store. However, this compound also has several limitations, such as its low solubility in water and its potential to react with other compounds in the presence of a base.

Future Directions

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester is an important organic compound that is widely used in scientific research. In the future, more research should be conducted to further understand the biochemical and physiological effects of this compound. Additionally, more research should be conducted to explore the potential of this compound as a therapeutic agent. Furthermore, more research should be conducted to explore the potential of this compound as a building block for the synthesis of other organic molecules. Finally, more research should be conducted to explore the potential of this compound as a tool for enzyme inhibition studies and cell culture experiments.

Synthesis Methods

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid methyl ester can be synthesized by a variety of methods. One of the most common methods is the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields this compound in good yields. Additionally, this compound can also be synthesized by a condensation reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and ethyl formate, followed by a dehydration reaction with phosphorous oxychloride (POCl3).

properties

IUPAC Name

methyl 5-(1-methylpyrazol-4-yl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-6-7(5-11-12)8-3-4-9(15-8)10(13)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCUXRYEZFVKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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